molecular formula C21H24BrClN2O3S B4588609 N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide

N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide

Cat. No.: B4588609
M. Wt: 499.8 g/mol
InChI Key: FNAVXYASMPAWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C21H24BrClN2O3S and its molecular weight is 499.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.03795 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide, due to its complex structure, has potential applications in the synthesis and structural characterization of novel compounds. For instance, methylbenzenesulfonamide derivatives have been synthesized and characterized for their potential use in targeting preparations for the prevention of HIV-1 infection. These derivatives, synthesized from N-Benzyl-4-piperidone and further reacted to produce novel compounds, highlight the utility of benzenesulfonamide derivatives in drug development (Cheng De-ju, 2015).

Synthetic Applications and Heterocyclic Synthesis

Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), offering a wide range of possibilities in synthetic applications. Arylsulfonamides, through Directed ortho Metalation (DoM) methodology, have shown significant applications in heterocyclic synthesis, including the preparation of various heterocycles and involvement in rearrangements and cross-coupling reactions. This showcases the role of sulfonamides in facilitating complex synthetic pathways (O. Familoni, 2002).

Anticancer and Anti-HCV Activities

Derivatives of benzenesulfonamide have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, celecoxib derivatives have been tested for their activities against various diseases, demonstrating the multifaceted applications of sulfonamide derivatives in medicinal chemistry (Ş. Küçükgüzel et al., 2013).

Ring-Expansion Reactions

Functionalized azetidines and dihydrofurans are produced from reactions involving benzenesulfonamide derivatives, illustrating the compound's role in generating diverse ring systems. These reactions underscore the importance of sulfonamides in organic synthesis, particularly in the construction of complex ring structures (Suraj & K. Swamy, 2022).

Mild Oxidation Protocols

N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) has been identified as a mild and selective oxidant, demonstrating the application of sulfonamide derivatives in the selective oxidation of alcohols and ethers. This highlights the utility of these compounds in chemical transformations, offering a mild and efficient method for obtaining aldehydes and ketones (Amey V. Palav et al., 2021).

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-[(4-chlorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrClN2O3S/c22-18-7-11-20(12-8-18)29(27,28)25(15-17-5-9-19(23)10-6-17)16-21(26)24-13-3-1-2-4-14-24/h5-12H,1-4,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAVXYASMPAWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide
Reactant of Route 2
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-bromo-N-(4-chloro-benzyl)-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.